molecular formula C12H14N2O5 B11024193 Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate

Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate

Cat. No.: B11024193
M. Wt: 266.25 g/mol
InChI Key: YFDZGLXFBUFGRE-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate is an organic compound with the molecular formula C12H14N2O5 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a nitro group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate typically involves the following steps:

    Nitration: The nitration of 3-methylbenzoic acid to introduce the nitro group at the 4-position.

    Amidation: The conversion of the nitro-substituted benzoic acid to the corresponding amide using ethylamine.

    Esterification: The esterification of the amide with ethanol in the presence of a suitable catalyst to form the final product.

The reaction conditions for these steps generally include the use of strong acids for nitration, mild heating for amidation, and acidic or basic catalysts for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: 2-[(3-methyl-4-aminobenzoyl)amino]acetate.

    Reduction: 2-[(3-methyl-4-nitrobenzoyl)amino]acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[(4-nitrobenzoyl)amino]acetate: Lacks the methyl group, resulting in different chemical reactivity and biological activity.

    Ethyl 2-[(3-methyl-4-aminobenzoyl)amino]acetate: Contains an amino group instead of a nitro group, leading to different pharmacological properties.

    Ethyl 2-[(3-methyl-4-chlorobenzoyl)amino]acetate: Contains a chlorine atom instead of a nitro group, affecting its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C12H14N2O5/c1-3-19-11(15)7-13-12(16)9-4-5-10(14(17)18)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,13,16)

InChI Key

YFDZGLXFBUFGRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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